

Spectroscopic Analysis of Methyl Isocyanide: A Technical Guide

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This guide provides an in-depth overview of the spectroscopic data for **methyl isocyanide** (CH₃NC), a molecule of significant interest in various fields of chemical research. The following sections detail its nuclear magnetic resonance (¹H and ¹³C NMR) and infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for **methyl isocyanide** is summarized in the tables below, providing a clear reference for its characteristic signals.

Table 1: ¹H NMR Spectroscopic Data for **Methyl Isocyanide**

Solvent	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
CDCl3	3.12	Singlet	-	СНз
d ₆ -benzene	1.1	-	-	СНз
d4-methanol[1]	-	Doublet of Triplets	¹ J(¹³ C- ¹ H); ² J(¹⁴ N- ¹ H) = 2.7	¹³ CH ₃

[1] Data for ¹³C-labeled **methyl isocyanide**. The triplet splitting from coupling to ¹⁴N is observed in polar solvents like d₄-methanol and D₂O.[2][3]



Table 2: 13C NMR Spectroscopic Data for Methyl Isocyanide

Solvent	Chemical Shift (δ, ppm)	Assignment
CDCl ₃	26.84	CH₃
CDCl ₃	156.68	N≡C
Buffer (bound to P450cam)	21.4	¹³ CH ₃

Table 3: Infrared (IR) Absorption Frequencies for **Methyl Isocyanide** (Gas Phase)

Frequency (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
3014.3	Strong	CH₃ asymmetric stretch	ν ₅ (e)
2965.8	Medium	CH₃ symmetric stretch	V1 (a1)
2166.0	Medium	N≡C stretch	V2 (a1)
1466.9	Strong	CH₃ asymmetric deformation	V6 (e)
1429	-	CH₃ symmetric deformation	V3 (a1)
1129.3	Strong	CH₃ rock	V7 (e)
944.6	Medium	C-N stretch	V4 (a1)
263	Weak	C-N-C bend	ν ₈ (e)

Data sourced from the NIST Chemistry WebBook and other cited literature.[1][4][5]

Experimental Protocols

Detailed methodologies for the synthesis of **methyl isocyanide** and the acquisition of its spectroscopic data are crucial for reproducibility and accurate interpretation.

2.1 Synthesis of Methyl Isocyanide

Foundational & Exploratory





A common laboratory synthesis involves the dehydration of N-methylformamide.[6]

- Procedure: N-Methylformamide is added dropwise to a vigorously stirred, suitable
 dehydrating agent (e.g., phosphorus oxychloride in the presence of a base like pyridine) at a
 controlled temperature. The volatile **methyl isocyanide** is distilled from the reaction mixture
 as it forms.
- Purification: The collected distillate is further purified by fractional distillation. A boiling point of 59-60°C indicates pure **methyl isocyanide**.[1][6] The purity can be confirmed by ¹H and ¹³C NMR spectroscopy.[6]

For isotopic labeling, ¹³C-**methyl isocyanide** can be synthesized from ¹³C-methyl iodide and silver cyanide. The mixture is heated in a sealed tube, followed by quenching with an aqueous potassium cyanide solution and purification via vacuum distillation.[2][7]

2.2 NMR Spectroscopy

- Instrumentation: Spectra can be acquired on standard NMR spectrometers (e.g., 400 MHz for ¹H, 100 MHz for ¹3C).[6] For more detailed studies, higher field instruments (e.g., 600 MHz) equipped with sensitive probes like a cryoprobe may be used.[2]
- Sample Preparation: **Methyl isocyanide** is dissolved in a suitable deuterated solvent (e.g., CDCl₃, d₆-benzene, d₄-methanol) in a standard NMR tube.
- Data Acquisition:
 - ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.
 - ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
 - HSQC: For labeled samples, a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment can be performed to correlate proton and carbon signals.
- Referencing: Spectra are referenced to the residual solvent peak or an internal standard. For spectra in D₂O, methanol can be added, and its methyl resonance set to 49.50 ppm for the ¹³C spectrum.[8]



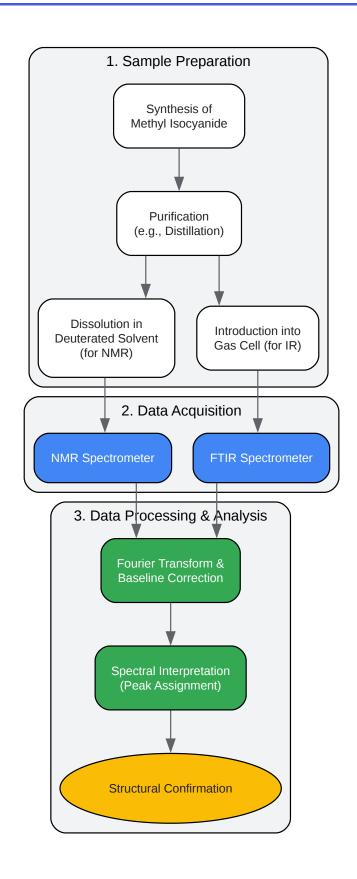
2.3 Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. For gasphase measurements, a gas cell with a defined path length (e.g., 9.9 cm or a half-meter) and KBr or CaF₂ windows is required.[1][6] Detectors like a mercury cadmium telluride (MCT) or a deuterated triglycine sulfate (DTGS) detector are commonly employed.[6][9]
- Sample Preparation:
 - Gas Phase: A known pressure of methyl isocyanide vapor is introduced into the gas cell.
 [6]
 - Liquid Phase: A thin film of neat liquid can be placed between two salt plates (e.g., KBr).
- · Data Acquisition:
 - Spectra are typically recorded in the mid-IR region (e.g., 4000−400 cm⁻¹).[6]
 - A number of interferograms (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.[6][9]
 - A spectral resolution of 1 cm⁻¹ is common for detailed analysis.[6][9]
- Data Processing: The resulting interferogram is Fourier-transformed to produce the spectrum. A background spectrum (of the empty cell or salt plates) is subtracted, and baseline corrections may be applied.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow from sample preparation to final data analysis in the spectroscopic characterization of a compound like **methyl isocyanide**.





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Caption: Workflow for Spectroscopic Analysis of Methyl Isocyanide.



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